1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and an ethoxypropylamine side chain.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3-chloro-4-methylphenyl group: This step involves the substitution reaction using suitable reagents and catalysts.
Attachment of the ethoxypropylamine side chain: This can be done through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)urea: This compound has a similar phenyl group but lacks the pyrazolo[3,4-d]pyrimidine core and ethoxypropylamine side chain.
1-(3-chloro-4-methylphenyl)-1-methylethyl chloride: This compound has a similar phenyl group but differs in the rest of the structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct properties and applications.
Properties
Molecular Formula |
C17H20ClN5O |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20ClN5O/c1-3-24-8-4-7-19-16-14-10-22-23(17(14)21-11-20-16)13-6-5-12(2)15(18)9-13/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,20,21) |
InChI Key |
MOOWQPHPCUGTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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